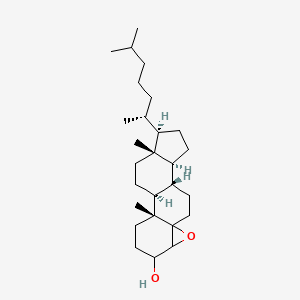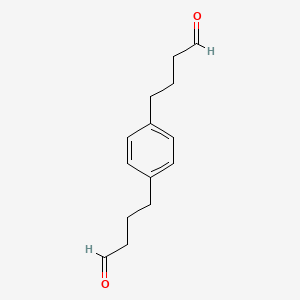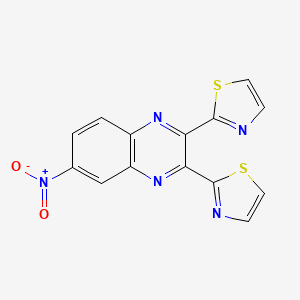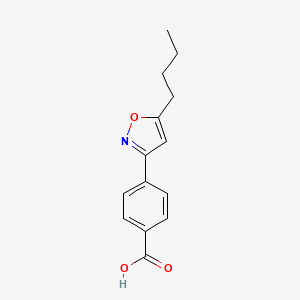![molecular formula C12H12ClN3O B14198467 2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol CAS No. 920512-14-7](/img/structure/B14198467.png)
2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with an amino group and a chloropyridinylaminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the chlorination of 2-aminopyridine to form 2-chloropyridine. This intermediate is then reacted with formaldehyde and 2-aminophenol under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted pyridines .
科学的研究の応用
2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .
類似化合物との比較
Similar Compounds
2-Amino-5-chloropyridine: Shares the pyridine ring but lacks the phenol group.
2-Amino-4-chloropyridine: Similar structure but with the chlorine atom at a different position.
2-Amino-3,4,5-trichloropyridine: Contains multiple chlorine substitutions on the pyridine ring
Uniqueness
2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol is unique due to the presence of both the phenol and chloropyridinylaminomethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
920512-14-7 |
|---|---|
分子式 |
C12H12ClN3O |
分子量 |
249.69 g/mol |
IUPAC名 |
2-amino-5-[[(2-chloropyridin-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12ClN3O/c13-12-6-9(3-4-15-12)16-7-8-1-2-10(14)11(17)5-8/h1-6,17H,7,14H2,(H,15,16) |
InChIキー |
CWHAUWSYJFSZHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CNC2=CC(=NC=C2)Cl)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)


![8-Bromo-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14198425.png)
![N~1~-[2-(Trimethoxysilyl)ethyl]hexane-1,6-diamine](/img/structure/B14198429.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![N-{[3-(Diethylamino)propyl]carbamoyl}-P,P-diphenylphosphinic amide](/img/structure/B14198463.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)

